molecular formula C7H9NO B1604792 N-p-Tolylhydroxylamine CAS No. 623-10-9

N-p-Tolylhydroxylamine

Cat. No.: B1604792
CAS No.: 623-10-9
M. Wt: 123.15 g/mol
InChI Key: AGJOAIMUXIQLCN-UHFFFAOYSA-N
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Description

N-p-Tolylhydroxylamine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-4-7(8-9)5-3-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJOAIMUXIQLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211355
Record name Benzenamine, N-hydroxy-4-methyl-(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-10-9
Record name N-(4-Methylphenyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-p-Tolylhydroxylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N-hydroxy-4-methyl-(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5VQS7U9LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the above-described reaction schematic, N-(p-methylphenyl)-hydroxylamine (III) can be obtained from p-nitrotoluene (II) using the nitrobenzene reduction method as described in, for example, H. Gilman, Organic Syntheses, Collective Vol. 1, 2nd Ed., pp 445-447 (1961), John Wiley & Sons, Inc., N.Y., or Y. Ogata et al, J. Am. Chem. Soc., 86, pp 3854-3858 (1964). More specifically, for example, 1 mole of p-nitrotoluene (II) is reduced with 2 moles of zinc dust in a solution of 1 mole of ammonium chloride, and the resulting product is recrystallized from a benzene-petroleum ether mixture to obtain Compound (III) having a melting point of 94° C. Subsequently, Compound (III) is treated with a 5% sulfuric acid aqueous solution while cooling to approximately 0° C., e.g., in accordance with the method described in S. Goodwin et al, J. Am. Chem. Soc., 79, pp 179-185 (1957). After extracting the resulting product with chloroform, the concentrate thus obtained is purified with a diethyl ether-benzene mixture on a silica gel chromatographic column to obtain pure p-toluquinol (IV) having a melting point of 76° to 78° C. Compound (IV) is then partially hydrogenated in ethyl alcohol with a 5% Pd/C catalyst at room temperature (e.g., about 20°-30° C.) under a hydrogen pressure of one atm. to obtain Compound (I) having a boiling point of 101.5° to 109.5° C./2 mmHg.
Quantity
0 (± 1) mol
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1 mol
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1 mol
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2 mol
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Synthesis routes and methods II

Procedure details

281 g (2.05 moles) of p-nitrotoluene, 125 g (2.35 moles) of ammonium chloride and 4 l of water were charged into a 10-l reaction flask. 310 g (4.74 moles) of zinc dust was added thereto at room temperature (i.e., about 20°-30° C.) over a period of 15 minutes while stirring the mixture, and the mixture was stirred for an additional 30 minutes. In this case, the temperature of the reaction system increased to 65° to 70° C. with stirring. Thereafter, the reaction mixture was filtered, and the filtrate was saturated with sodium chloride. The filtrate was allowed to stand in a cool place for 24 hours. The precipitated crystals were filtered, and recrystallized from 1 l of a benzene-petroleum ether (1:1 by volume) mixture to obtain 50 g of p-tolylhydroxyl amine.
Quantity
281 g
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125 g
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10-l
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4 L
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310 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-p-Tolylhydroxylamine
Reactant of Route 2
N-p-Tolylhydroxylamine
Reactant of Route 3
N-p-Tolylhydroxylamine
Reactant of Route 4
N-p-Tolylhydroxylamine

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